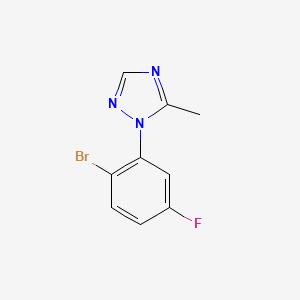







|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N:9]1[C:13]([CH3:14])=[N:12][CH:11]=[N:10]1.[Cu][C:16]#[N:17]>CN1CCCC1=O>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]#[N:17])=[C:3]([N:9]2[C:13]([CH3:14])=[N:12][CH:11]=[N:10]2)[CH:4]=1
|


|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)F)N1N=CN=C1C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]C#N
|
|
Name
|
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Cu]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
145 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred in an oil bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the residue mixed with CH2Cl2 (50 mL), water (50 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material was filtered through Celite®
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous filtrate was extracted again with CH2Cl2
|
|
Type
|
WASH
|
|
Details
|
The combined CH2Cl2 filtrate and extracts were washed again with dilute NH4OH
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a dark solid which
|
|
Type
|
CUSTOM
|
|
Details
|
was triturated with diethyl ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C#N)C=C1)N1N=CN=C1C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |